molecular formula C11H10F2N4O2 B13363468 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13363468
M. Wt: 268.22 g/mol
InChI Key: ZKVYKECAQGSVIC-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, a phenyl group substituted with a difluoromethoxy group, and a carboxamide functional group. Its unique structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield, reduce costs, and ensure safety.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group and triazole ring play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10F2N4O2

Molecular Weight

268.22 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C11H10F2N4O2/c1-6-15-10(9(14)18)16-17(6)7-2-4-8(5-3-7)19-11(12)13/h2-5,11H,1H3,(H2,14,18)

InChI Key

ZKVYKECAQGSVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)N

Origin of Product

United States

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